molecular formula C22H14N6Na2O18S4 B1148275 Nitrosulfonazo III CAS No. 1964-89-2

Nitrosulfonazo III

Cat. No.: B1148275
CAS No.: 1964-89-2
M. Wt: 824.6155
InChI Key:
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Description

It belongs to the class of azo dyes, characterized by the presence of one or more azo (-N=N-) groups in their molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrosulfonazo III typically involves the diazotization of 4-nitroaniline followed by coupling with chromotropic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Nitrosulfonazo III undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The azo groups in this compound can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated or hydroxylated derivatives, while reduction typically produces amino-substituted compounds .

Scientific Research Applications

Nitrosulfonazo III has a wide range of applications in scientific research:

    Analytical Chemistry: It is used as an indicator for the determination of sulfur and other elements in various samples.

    Biology: The compound is employed in biological assays to detect and quantify specific biomolecules.

    Medicine: Research studies utilize this compound to investigate its potential therapeutic effects and interactions with biological systems.

    Industry: It is used in industrial processes for the synthesis of other chemical compounds and as a dye in various applications.

Mechanism of Action

The mechanism of action of Nitrosulfonazo III involves its interaction with specific molecular targets. The azo groups in the compound can form complexes with metal ions, altering their chemical properties and enabling their detection in analytical assays. The compound’s sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Nitrosulfonazo I
  • Nitrosulfonazo II
  • Chromotropic Acid
  • Eriochrome Black T

Uniqueness

Nitrosulfonazo III is unique due to its specific structural features, such as the presence of two nitro groups and multiple sulfonic acid groups. These features enhance its reactivity and solubility, making it particularly useful in analytical chemistry and other scientific research applications .

Properties

IUPAC Name

4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O18S4/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYIWNJJZPFRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039547
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1964-89-2
Record name 4,5-Dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1964-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2'',7-tetrasulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2',7-tetrasulphonate
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